Cas no 19182-97-9 (Phenol, 2-nitro-6-(2-propenyl)-)

Phenol, 2-nitro-6-(2-propenyl)-, is a nitro-substituted phenolic compound featuring an allyl group at the ortho position relative to the hydroxyl group. This structure imparts unique reactivity, making it valuable in organic synthesis, particularly in the preparation of intermediates for pharmaceuticals, agrochemicals, and specialty polymers. The nitro group enhances electrophilic properties, while the allyl moiety offers versatility for further functionalization via cross-coupling or addition reactions. Its stability under controlled conditions ensures reliable handling in laboratory and industrial settings. The compound’s distinct substitution pattern also facilitates selective modifications, enabling tailored applications in fine chemical production. Proper storage and handling are recommended due to its potential sensitivity to light and heat.
Phenol, 2-nitro-6-(2-propenyl)- structure
19182-97-9 structure
Product Name:Phenol, 2-nitro-6-(2-propenyl)-
CAS No:19182-97-9
MF:C9H9NO3
MW:179.172662496567
MDL:MFCD14702552
CID:1385119
PubChem ID:11309867
Update Time:2025-08-05

Phenol, 2-nitro-6-(2-propenyl)- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 2-nitro-6-(2-propenyl)-
    • 2-allyl-6-nitrophenol
    • 2-nitro-6-prop-2-enylphenol
    • 2-Allyl-6-nitro-phenol
    • 19182-97-9
    • MB13689
    • SCHEMBL425736
    • DB-251323
    • A880352
    • 2-Nitro-6-(2-propen-1-yl)phenol
    • KVNAARREQORWCW-UHFFFAOYSA-N
    • MDL: MFCD14702552
    • Inchi: 1S/C9H9NO3/c1-2-4-7-5-3-6-8(9(7)11)10(12)13/h2-3,5-6,11H,1,4H2
    • InChI Key: KVNAARREQORWCW-UHFFFAOYSA-N
    • SMILES: OC1C(=CC=CC=1CC=C)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 263.04054
  • Monoisotopic Mass: 179.058243149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 66Ų

Experimental Properties

  • PSA: 72.6

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Phenol, 2-nitro-6-(2-propenyl)- Suppliers

Amadis Chemical Company Limited
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(CAS:19182-97-9)Phenol, 2-nitro-6-(2-propenyl)-
Order Number:A880352
Stock Status:in Stock
Quantity:1g/5g/500mg/250mg/100mg/50mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:00
Price ($):1731.0/6443.0/1074.0/655.0/436.0/273.0
Email:sales@amadischem.com

Phenol, 2-nitro-6-(2-propenyl)- Related Literature

Additional information on Phenol, 2-nitro-6-(2-propenyl)-

Recent Advances in the Study of Phenol, 2-nitro-6-(2-propenyl)- (CAS: 19182-97-9) in Chemical Biology and Pharmaceutical Research

Phenol, 2-nitro-6-(2-propenyl)- (CAS: 19182-97-9) is a nitroaromatic compound with significant potential in chemical biology and pharmaceutical applications. Recent studies have explored its unique chemical properties, biological activities, and potential therapeutic uses. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and applications in drug discovery and development.

The compound's structure, featuring a nitro group and an allyl substituent on a phenolic ring, confers distinct reactivity and biological activity. Recent synthetic methodologies have improved the yield and purity of Phenol, 2-nitro-6-(2-propenyl)-, enabling more extensive biological evaluation. Advanced techniques such as NMR spectroscopy and mass spectrometry have been employed to characterize its structure and confirm its identity.

In pharmacological studies, Phenol, 2-nitro-6-(2-propenyl)- has demonstrated notable antimicrobial and anti-inflammatory properties. A 2023 study published in the Journal of Medicinal Chemistry reported its efficacy against Gram-positive bacteria, with MIC values comparable to established antibiotics. The compound's mechanism of action appears to involve interference with bacterial cell wall synthesis, although further elucidation is required.

Additionally, research has highlighted its potential as a precursor in the synthesis of more complex bioactive molecules. Its nitro group serves as a versatile functional handle for further chemical modifications, making it valuable in medicinal chemistry. Recent work has explored its incorporation into heterocyclic scaffolds with enhanced pharmacological profiles.

Despite these promising findings, challenges remain in optimizing the compound's pharmacokinetic properties and reducing potential toxicity. Current research is investigating structural analogs and prodrug strategies to address these limitations. The compound's full therapeutic potential will likely emerge as these studies progress.

In conclusion, Phenol, 2-nitro-6-(2-propenyl)- (CAS: 19182-97-9) represents an intriguing subject of study in chemical biology and drug discovery. Its unique structure and biological activities warrant continued investigation, particularly in the context of antimicrobial resistance and inflammatory diseases. Future research directions may include target identification, structure-activity relationship studies, and preclinical evaluation of optimized derivatives.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:19182-97-9)Phenol, 2-nitro-6-(2-propenyl)-
A880352
Purity:99%/99%/99%/99%/99%/99%
Quantity:1g/5g/500mg/250mg/100mg/50mg
Price ($):1731.0/6443.0/1074.0/655.0/436.0/273.0
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